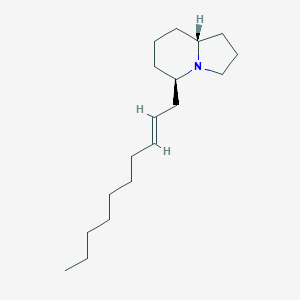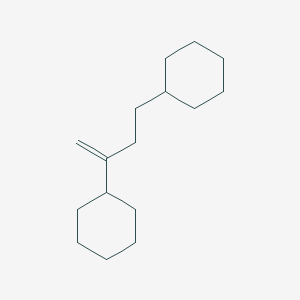
Cyclohexane, 1,1'-(1-methylene-1,3-propanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- is an organic compound with the molecular formula C16H30 and a molecular weight of 222.4094 . . This compound is characterized by its two cyclohexane rings connected by a methylene bridge and a propanediyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- typically involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) under UV light are common.
Major Products Formed
Oxidation: Formation of cyclohexanone or adipic acid.
Reduction: Formation of more saturated hydrocarbons like cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
科学的研究の応用
Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized as a solvent, catalyst, and reaction activator in various industrial processes.
作用機序
The specific mechanism of action for Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Cyclohexane, 1,1’-(1-methyl-1,3-propanediyl)bis-: Similar structure but with a methyl group instead of a methylene bridge.
1-Methylene-4-(1-methylvinyl)cyclohexane: An isomer with a different arrangement of the methylene and vinyl groups.
Uniqueness
Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
142338-53-2 |
|---|---|
分子式 |
C16H28 |
分子量 |
220.39 g/mol |
IUPAC名 |
3-cyclohexylbut-3-enylcyclohexane |
InChI |
InChI=1S/C16H28/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h15-16H,1-13H2 |
InChIキー |
JLISFCVNCCKABO-UHFFFAOYSA-N |
正規SMILES |
C=C(CCC1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


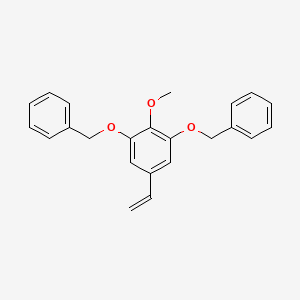
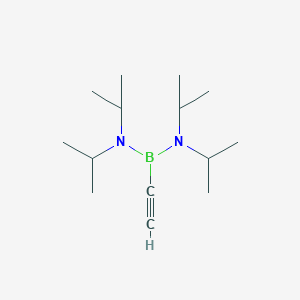
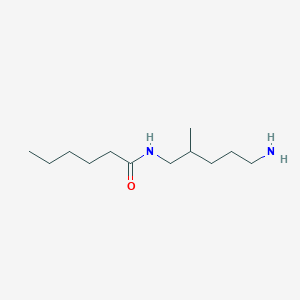
![1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol](/img/structure/B12555431.png)
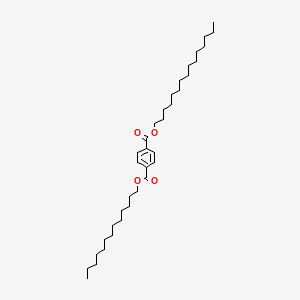
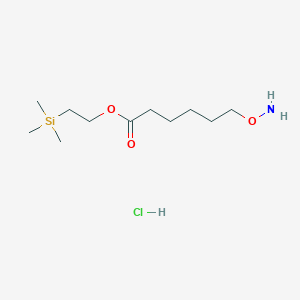
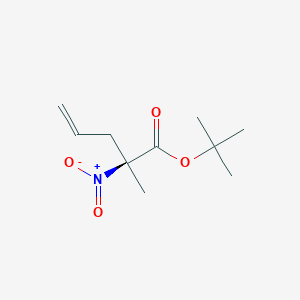
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)

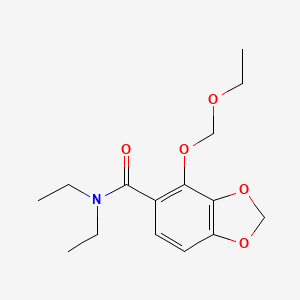
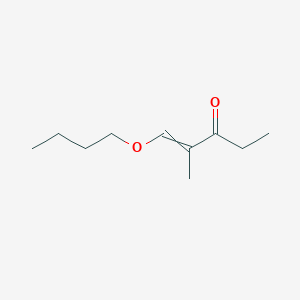
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
